molecular formula C21H15NO6S2 B2377423 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide CAS No. 881295-76-7

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Cat. No. B2377423
CAS RN: 881295-76-7
M. Wt: 441.47
InChI Key: PNEFIWVNMPKWBS-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide, also known as MOBA, is a synthetic compound that has been studied for its potential pharmaceutical applications. MOBA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Pharmacological Properties: A study on benzamide derivatives as selective serotonin 4 receptor agonists demonstrated that certain derivatives can accelerate gastric emptying and increase the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).
  • Oxidation Reactions: Research on oxidation reactions involving methoxy substituted benzyl phenyl sulfides provides insights into the mechanisms of oxidants, distinguishing between single electron transfer and direct oxygen atom transfer, which are crucial for understanding the chemical behavior of related compounds (Lai et al., 2002).
  • Experimental Studies on Novel Oxazol-5(4H)-ones: An investigation into novel oxazol-5(4H)-ones with pharmacological potential demonstrated the synthesis of related compounds and their cytotoxicity, showcasing the diverse biological activities of benzamide and sulfonamide derivatives (Rosca, 2020).

properties

IUPAC Name

N-(benzenesulfonyl)-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S2/c1-27-16-10-7-14(8-11-16)20(23)22(30(25,26)17-5-3-2-4-6-17)15-9-12-18-19(13-15)29-21(24)28-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFIWVNMPKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

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